molecular formula C25H32N2O5 B2426538 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 921778-38-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2426538
CAS RN: 921778-38-3
M. Wt: 440.54
InChI Key: HDUJTCWNXIUENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : Tetrahydrobenzo[b][1,4]oxazepin derivatives have been synthesized through various chemical reactions. For example, a novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been used to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing the compound's potential for varied chemical modifications and applications in drug development and materials science (Shaabani et al., 2010).

Potential Biological Activities

  • Antifungal Properties : Tetrahydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have demonstrated moderate to high antifungal activities against several phytopathogenic fungi, suggesting the potential of tetrahydrobenzo[b][1,4]oxazepin derivatives in developing new fungicidal agents for crop protection (Yang et al., 2017).

Chemical Properties and Analysis

  • Spectroscopic Properties : Studies like the one conducted by Corrie and Craik (1994) on the synthesis and characterization of isomers related to tetrahydrobenzo[b][1,4]oxazepin compounds provide insights into their visible spectroscopic properties and the determination of accurate extinction coefficients, which are crucial for understanding the chemical behavior and potential applications of these compounds in fields like dye chemistry and optical materials (Corrie & Craik, 1994).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-17(2)12-13-27-19-14-18(10-11-20(19)32-16-25(3,4)24(27)29)26-23(28)15-31-22-9-7-6-8-21(22)30-5/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUJTCWNXIUENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide

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